

# An In-depth Technical Guide to 2-Hydroxybutanamide: Chemical Properties and Structure

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## Compound of Interest

Compound Name: 2-Hydroxybutanamide

Cat. No.: B3115031

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This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for **2-Hydroxybutanamide**. The information is intended to support research, development, and quality control activities involving this compound.

## Chemical and Physical Properties

**2-Hydroxybutanamide** is a colorless liquid that is soluble in water and various organic solvents, including ethanol and acetone.[1] While specific experimental values for melting and boiling points are not readily available in the cited literature, its computed physicochemical properties offer valuable insights for handling and experimental design.

Table 1: Physicochemical Properties of **2-Hydroxybutanamide**

Property	Value	Source
Molecular Formula	C4H9NO2	[2]
Molecular Weight	103.12 g/mol	[2]
CAS Number	1113-58-2	[2]
Appearance	Colorless liquid	[3]
Solubility	Soluble in water, ethanol, and acetone	[3]
XLogP3	-0.6	[2]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	2	[2]
Rotatable Bond Count	2	[4]
Exact Mass	103.063328530 Da	[2]
Complexity	72.1	[2]

## Chemical Structure

The structural identifiers for **2-Hydroxybutanamide** provide a definitive representation of its atomic arrangement, which is fundamental for understanding its chemical behavior and for use in computational modeling and database searches.

Table 2: Structural Identifiers for **2-Hydroxybutanamide**

Identifier	String	Source
SMILES	<chem>CCC(C(=O)N)O</chem>	[2]
InChI	InChI=1S/C4H9NO2/c1-2-3(6)4(5)7/h3,6H,2H2,1H3,(H2,5,7)	[2]
InChIKey	UUXHICUVBOTXQS-UHFFFAOYSA-N	[2]

## Experimental Protocols

The synthesis and analysis of **2-Hydroxybutanamide** can be approached through several established chemical methodologies. While detailed, step-by-step protocols for this specific molecule are not extensively published, the following sections outline the general principles and common procedures based on the synthesis of similar amide compounds.

### Synthesis of 2-Hydroxybutanamide

Two primary synthetic routes are generally considered for the preparation of **2-Hydroxybutanamide**: direct amidation of 2-hydroxybutanoic acid and nucleophilic substitution of a 2-halobutanamide.

This method involves the direct reaction of 2-hydroxybutanoic acid with an amine source, typically ammonia. To facilitate this reaction, which can be thermodynamically unfavorable due to the formation of a stable ammonium carboxylate salt, a coupling agent is often employed.

General Experimental Protocol (based on similar amidations):

- **Activation of the Carboxylic Acid:** To a solution of 2-hydroxybutanoic acid in a suitable aprotic solvent (e.g., dichloromethane, DMF), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like 1-Hydroxybenzotriazole (HOBt) are added. The reaction is typically carried out under an inert atmosphere and at reduced temperatures (e.g., 0 °C) to minimize side reactions.
- **Amine Addition:** A solution of ammonia in a suitable solvent is then added to the activated carboxylic acid mixture.

- **Reaction Monitoring and Work-up:** The reaction progress is monitored by a suitable chromatographic technique (e.g., TLC or HPLC). Upon completion, the reaction mixture is typically quenched with water and the product is extracted into an organic solvent.
- **Purification:** The crude product is then purified using techniques such as column chromatography, crystallization, or distillation to yield pure **2-Hydroxybutanamide**.

A representative procedure for a similar amide synthesis involves dissolving the carboxylic acid in a solvent, adding a coupling reagent like EDC and an activator such as HOBT, followed by the addition of the amine.<sup>[5]</sup> The reaction is stirred until completion and then worked up to isolate the amide.

An alternative synthetic approach involves the displacement of a halide from a 2-halobutanamide precursor with a hydroxide source.

#### General Experimental Protocol:

- **Preparation of 2-Bromobutanamide:** The starting material, 2-bromobutanamide, can be synthesized from 2-bromobutyric acid via reaction with a chlorinating agent (e.g., thionyl chloride) to form the acyl chloride, followed by amidation with ammonia.
- **Hydrolysis:** The 2-bromobutanamide is then treated with an aqueous base, such as sodium hydroxide or potassium hydroxide, to facilitate the nucleophilic substitution of the bromine atom with a hydroxyl group.
- **Reaction Conditions:** The reaction is typically heated to drive it to completion.
- **Work-up and Purification:** After the reaction is complete, the mixture is neutralized and the product is extracted. Purification is then carried out using standard laboratory techniques as described in the previous method.

## Analytical Methods

The purity and identity of **2-Hydroxybutanamide** can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

A reversed-phase HPLC method would be a suitable approach for the analysis of **2-Hydroxybutanamide**.

General HPLC Method Parameters (based on similar polar analytes):

- Column: A C18 stationary phase is commonly used for the separation of polar organic molecules.
- Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and a polar organic solvent such as acetonitrile or methanol is typically employed.
- Detection: UV detection at a low wavelength (e.g., ~200-220 nm) would be appropriate given the lack of a strong chromophore in the molecule.
- Validation: A validated HPLC method should demonstrate specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.[\[6\]](#)[\[7\]](#)

For instance, a validated HPLC method for a similar compound, Ga-68-DOTATATE, utilized a C18 column with a water/acetonitrile gradient containing 0.1% TFA and UV detection at 220 nm.[\[7\]](#)

Due to the presence of polar functional groups (-OH and -NH<sub>2</sub>), derivatization is generally required to increase the volatility and thermal stability of **2-Hydroxybutanamide** for GC-MS analysis.

General GC-MS Protocol (involving derivatization):

- Derivatization: The sample containing **2-Hydroxybutanamide** is treated with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert the hydroxyl and amide protons to their trimethylsilyl (TMS) derivatives.
- GC Separation: The derivatized sample is injected into a GC equipped with a non-polar capillary column (e.g., DB-5ms or equivalent). The oven temperature is programmed to ramp up to achieve separation of the analytes.

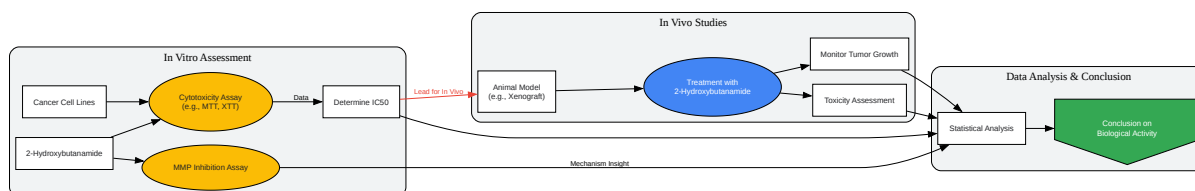
- MS Detection: The separated components are detected by a mass spectrometer, which provides information on the molecular weight and fragmentation pattern of the derivatized analyte, allowing for its identification and quantification.

The analysis of other hydroxy acids by GC-MS has been successfully performed after trimethylsilyl (TMS) derivatization.[8]

## Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the peer-reviewed literature detailing the biological activity or involvement in signaling pathways of **2-Hydroxybutanamide** itself. However, research into related compounds, specifically N-hydroxybutanamide derivatives, has shown that they can act as inhibitors of matrix metalloproteinases (MMPs).[4] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, and their inhibition is a target for various therapeutic areas, including cancer.[4]

Given the absence of a known signaling pathway for **2-Hydroxybutanamide**, a logical workflow for a hypothetical investigation into its biological activity is presented below.



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Caption: A logical workflow for investigating the potential biological activity of **2-Hydroxybutanamide**.

This diagram illustrates a rational approach to characterizing the biological effects of **2-Hydroxybutanamide**, starting from initial in vitro screening to more complex in vivo studies and final data analysis. This serves as a conceptual framework in the absence of established signaling pathway data for this specific compound.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Hydroxybutanamide: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3115031#2-hydroxybutanamide-chemical-properties-and-structure]

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